
6-(2-Chloro-4-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
概要
説明
The compound is a derivative of 2-Chloro-4-fluoroanisole , which is a transparent light yellow liquid . Another related compound is TAK-242, a novel small molecule cytokine production inhibitor .
Synthesis Analysis
While specific synthesis information for the compound is not available, DABCO (1,4-diazabicyclo[2.2.2]octane) has been used as a catalyst in the synthesis of related compounds .Chemical Reactions Analysis
DABCO has been used as a catalyst in various reactions, including electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions .Physical And Chemical Properties Analysis
2-Chloro-4-fluoroanisole, a related compound, has a boiling point of 197-200 °C, a density of 1.29 g/mL at 25 °C, and a refractive index of 1.519 .科学的研究の応用
Chemical Synthesis and Properties
Research has focused on the synthesis and characterization of various dihydropyrimidine derivatives, including compounds structurally related to the specified chemical. For instance, studies have described the synthesis of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, showcasing the importance of dihydropyrimidine scaffolds in the development of bioactive compounds with potential agricultural applications (Li et al., 2005). Another study detailed the synthesis and chemical properties of 3-acyl-1,2,3,4-tetrahydropyridine-2,4-diones, highlighting the versatile reactivity and potential utility of these compounds in organic synthesis (Rubinov et al., 2008).
Crystal Structure Analysis
Crystallographic studies have provided insights into the molecular structures of dihydropyrimidine derivatives. For example, the crystal structures of the anhydrous and two solvated forms of methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate were determined, revealing the influence of solvation on molecular arrangement and stability (Cleetus et al., 2020). Such structural analyses are crucial for understanding the intermolecular interactions that govern the solid-state properties of these compounds.
Biological Activity
The exploration of dihydropyrimidine derivatives extends to their potential biological activities. For instance, novel synthesis methods have led to dihydropyrimidine-2,4-(1H,3H)-dione derivatives that were evaluated for their in vitro cytotoxic activities, indicating the relevance of these scaffolds in medicinal chemistry and drug discovery processes (Udayakumar et al., 2017).
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
6-(2-Chloro-4-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with Toll-like receptor 4 (TLR4), inhibiting its signaling pathway . This interaction leads to the suppression of proinflammatory cytokine production, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) . The compound’s ability to modulate these biochemical pathways makes it a potential candidate for therapeutic applications in inflammatory diseases.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, particularly those involving TLR4, leading to reduced production of proinflammatory cytokines . This compound also impacts gene expression by inhibiting the transcription of genes encoding for TNF-α and IL-6 . Additionally, it influences cellular metabolism by modulating the activity of mitogen-activated protein kinases (MAPKs), which are involved in various cellular functions, including proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with TLR4. By binding to TLR4, the compound inhibits the receptor’s ability to activate downstream signaling pathways, such as the MAPK pathway . This inhibition leads to a decrease in the production of proinflammatory cytokines and a reduction in the activation of transcription factors like NF-κB . The compound’s ability to modulate these molecular mechanisms highlights its potential as a therapeutic agent for inflammatory conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its inhibitory effects on TLR4 signaling and cytokine production for several hours after administration
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TLR4 signaling and reduces proinflammatory cytokine production without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of the compound, leading to its eventual excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to interact with albumin, which facilitates its distribution in the bloodstream and its delivery to target tissues . Additionally, the compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific cellular compartments . These properties contribute to its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is primarily localized in the cytoplasm, where it interacts with TLR4 and other signaling molecules . It may also be directed to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, through the action of targeting signals . These localization patterns are essential for the compound’s activity and function within the cell.
特性
IUPAC Name |
6-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c1-15-10(16)5-9(14-11(15)17)7-3-2-6(13)4-8(7)12/h2-5H,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCDVPVPSSUVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(4-Fluorophenoxy)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484110.png)
![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-cyclopropylpyrimidin-4-amine](/img/structure/B1484112.png)
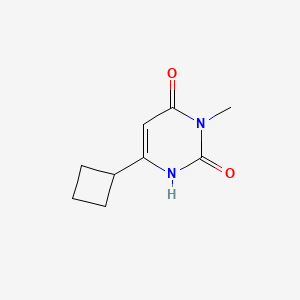
![2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1484116.png)
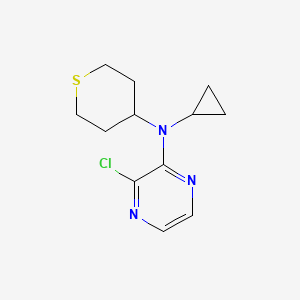
![6-[(4-Bromophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484120.png)
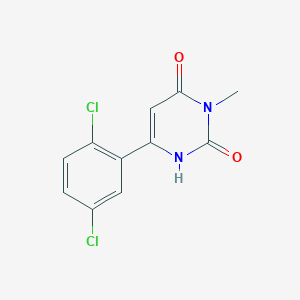

![1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1484125.png)
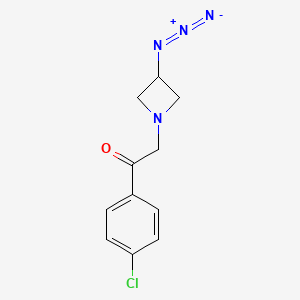
![1-{4-[3-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl}ethan-1-one](/img/structure/B1484127.png)
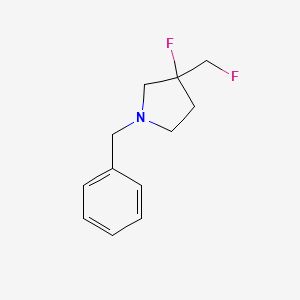
![Methyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1484129.png)
![6-[(2-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484132.png)